molecular formula C22H14BrN3O7 B4820916 (5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B4820916
M. Wt: 512.3 g/mol
InChI Key: PDZGMSGWKKUDPJ-GZTJUZNOSA-N
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Description

(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxy-nitrophenyl group, and a furan ring

Preparation Methods

The synthesis of (5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the methoxy and nitro groups. The bromophenyl group is then added through a substitution reaction. The final step involves the formation of the diazinane-2,4,6-trione ring system under specific reaction conditions, such as the use of a strong base or acid catalyst.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other diazinane-2,4,6-trione derivatives and furan-containing molecules. What sets (5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:

  • 1-(4-Bromophenyl)-3-(2-methoxy-4-nitrophenyl)urea
  • 1-(4-Bromophenyl)-5-(2-methoxy-4-nitrophenyl)imidazolidine-2,4-dione

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O7/c1-32-19-10-14(26(30)31)6-8-16(19)18-9-7-15(33-18)11-17-20(27)24-22(29)25(21(17)28)13-4-2-12(23)3-5-13/h2-11H,1H3,(H,24,27,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZGMSGWKKUDPJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(4-Bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

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